Ethyl (2,5-dioxopyrrolidin-3-yl)glycinate
Description
Ethyl (2,5-dioxopyrrolidin-3-yl)glycinate is a heterocyclic compound featuring a pyrrolidine-2,5-dione (succinimide) core linked to a glycine ethyl ester moiety. This structure combines the reactivity of the dioxopyrrolidinyl group with the ester functionality of glycine, making it a versatile intermediate in organic synthesis and medicinal chemistry. The pyrrolidine-2,5-dione group is known to enhance electrophilicity, enabling participation in nucleophilic substitutions or cycloadditions, while the ethyl glycinate moiety facilitates solubility and further functionalization .
Potential applications include its use as a precursor for peptide nucleic acid (PNA) monomers or bioactive molecules, given the structural similarity to ethyl N-[2-Boc-amino)ethyl]glycinate, a key intermediate in PNA synthesis . However, specific biological data for this compound remains sparse, necessitating extrapolation from related compounds.
Properties
Molecular Formula |
C8H12N2O4 |
|---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
ethyl 2-[(2,5-dioxopyrrolidin-3-yl)amino]acetate |
InChI |
InChI=1S/C8H12N2O4/c1-2-14-7(12)4-9-5-3-6(11)10-8(5)13/h5,9H,2-4H2,1H3,(H,10,11,13) |
InChI Key |
AGSFICKTCKFUKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1CC(=O)NC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2,5-dioxopyrrolidin-3-yl)glycinate typically involves the reaction of ethyl glycinate with succinic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a catalyst like pyridine is often used to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification using techniques like recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2,5-dioxopyrrolidin-3-yl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted succinimide derivatives .
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and anthelmintic activities, making it a candidate for developing new drugs.
Medicine: Potential cytotoxic properties suggest its use in cancer research and treatment.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl (2,5-dioxopyrrolidin-3-yl)glycinate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. The anthelmintic activity is believed to result from its binding to specific receptors in parasitic worms, causing paralysis and death .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between Ethyl (2,5-dioxopyrrolidin-3-yl)glycinate and its analogs:
Structural and Reactivity Differences
- Pyrrolidine-2,5-dione vs. Piperidine Rings : The pyrrolidine-2,5-dione group in the target compound introduces electron-withdrawing effects, enhancing reactivity toward nucleophiles compared to QY-1633 , which incorporates a piperidine ring for steric bulk .
- Substituent Effects : The chlorophenyl group in Ethyl N-(4-chlorophenyl)glycinate increases hydrophobicity, whereas the diphenylmethylene group in OR-0867 acts as a protective moiety, altering solubility and stability .
Biological Activity
Ethyl (2,5-dioxopyrrolidin-3-yl)glycinate is a compound derived from the pyrrolidine family, notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring with two carbonyl groups and an ethyl ester moiety. Its structure is critical for its biological activity, influencing interactions with various biological targets.
Biological Activities
1. Antimicrobial Activity
Research has demonstrated that derivatives of 2,5-dioxopyrrolidine exhibit significant antimicrobial properties. For instance, ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoates have shown potent activity against several bacterial strains including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.073 to 0.125 mg/ml .
2. Anthelmintic Activity
In studies assessing anthelmintic properties, compounds related to this compound have demonstrated efficacy against parasitic worms like Pheretima posthuma and Ascaris galli, outperforming standard treatments such as albendazole .
3. Cytotoxic Effects
Cytotoxicity assays reveal that certain derivatives of this compound exhibit varying degrees of toxicity against cancer cell lines. For example, LC50 values ranged from 280 to 765 μg/ml in comparative studies against etoposide, indicating potential as chemotherapeutic agents .
The biological activity of this compound can be attributed to its interaction with specific cellular targets:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in metabolic pathways, contributing to its antimicrobial and cytotoxic effects.
- Protein-Ligand Interactions: Docking studies suggest that the compound has a high binding affinity for target proteins, enhancing its potential as a therapeutic agent .
Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
